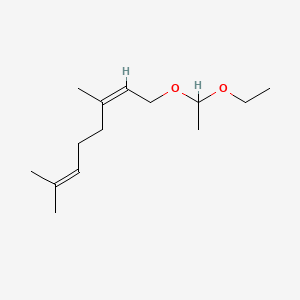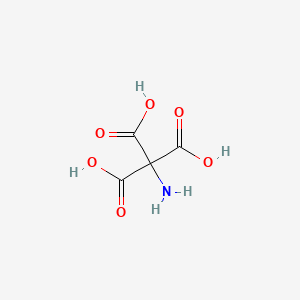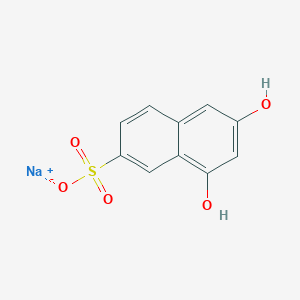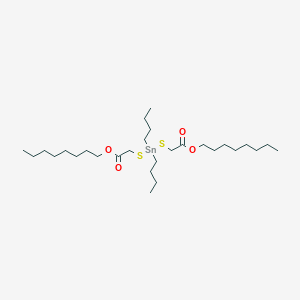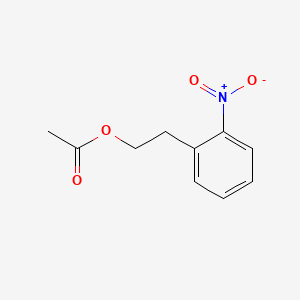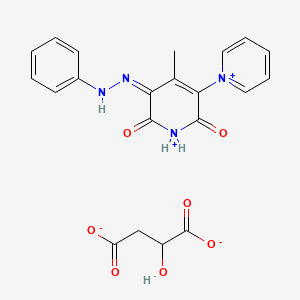
2-hydroxybutanedioate;(3Z)-4-methyl-3-(phenylhydrazinylidene)-5-pyridin-1-ium-1-ylpyridin-1-ium-2,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-hydroxybutanedioate;(3Z)-4-methyl-3-(phenylhydrazinylidene)-5-pyridin-1-ium-1-ylpyridin-1-ium-2,6-dione is a complex organic compound with a unique structure that combines multiple functional groups
Vorbereitungsmethoden
The synthesis of 2-hydroxybutanedioate;(3Z)-4-methyl-3-(phenylhydrazinylidene)-5-pyridin-1-ium-1-ylpyridin-1-ium-2,6-dione involves several steps. One common method includes the aldol condensation reaction, which is performed using density functional theory (DFT) computational methods to model the synthesis . The reaction conditions typically involve polarizable continuum cavity environments such as water or ethanol. The synthesis can be adjusted to obtain specific configurations of the product by altering the reaction temperature and other conditions.
Analyse Chemischer Reaktionen
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts.
Wissenschaftliche Forschungsanwendungen
2-hydroxybutanedioate;(3Z)-4-methyl-3-(phenylhydrazinylidene)-5-pyridin-1-ium-1-ylpyridin-1-ium-2,6-dione has several scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: The compound is used in the production of polymers and other industrial materials
Wirkmechanismus
The mechanism of action of 2-hydroxybutanedioate;(3Z)-4-methyl-3-(phenylhydrazinylidene)-5-pyridin-1-ium-1-ylpyridin-1-ium-2,6-dione is not fully understood. it is believed to act by interacting with specific molecular targets and pathways. The compound may reduce intermolecular forces between polymer chains, increasing flexibility and softness.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2-hydroxybutanedioate;(3Z)-4-methyl-3-(phenylhydrazinylidene)-5-pyridin-1-ium-1-ylpyridin-1-ium-2,6-dione include:
2,3-dihydroxybutanedioate: A tartaric acid anion with similar structural features.
Dioctyl 2-hydroxybutanedioate: Used as a plasticizer and lubricant in various applications.
Hydroxybutanedioic acid: A naturally occurring dicarboxylic acid found in fruits and used in food and beverage industries.
These compounds share some structural similarities but differ in their specific functional groups and applications, highlighting the uniqueness of this compound.
Eigenschaften
CAS-Nummer |
68214-59-5 |
|---|---|
Molekularformel |
C21H20N4O7 |
Molekulargewicht |
440.4 g/mol |
IUPAC-Name |
2-hydroxybutanedioate;(3Z)-4-methyl-3-(phenylhydrazinylidene)-5-pyridin-1-ium-1-ylpyridin-1-ium-2,6-dione |
InChI |
InChI=1S/C17H14N4O2.C4H6O5/c1-12-14(20-19-13-8-4-2-5-9-13)16(22)18-17(23)15(12)21-10-6-3-7-11-21;5-2(4(8)9)1-3(6)7/h2-11H,1H3,(H-,18,19,22,23);2,5H,1H2,(H,6,7)(H,8,9) |
InChI-Schlüssel |
SRVTVXCADDRHGS-UHFFFAOYSA-N |
Isomerische SMILES |
CC\1=C(C(=O)[NH2+]C(=O)/C1=N\NC2=CC=CC=C2)[N+]3=CC=CC=C3.C(C(C(=O)[O-])O)C(=O)[O-] |
Kanonische SMILES |
CC1=C(C(=O)[NH2+]C(=O)C1=NNC2=CC=CC=C2)[N+]3=CC=CC=C3.C(C(C(=O)[O-])O)C(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


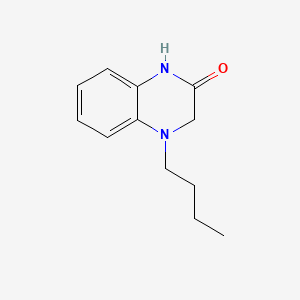
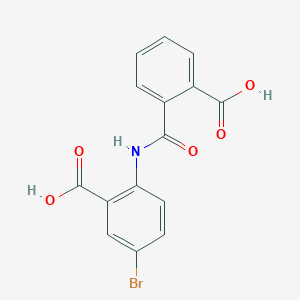
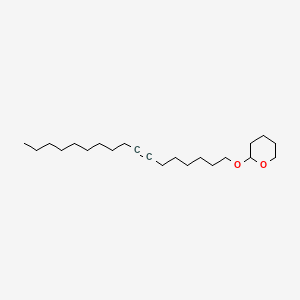
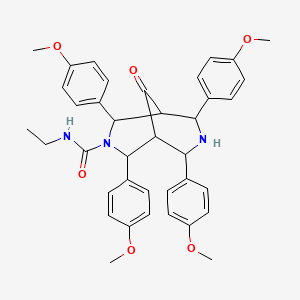
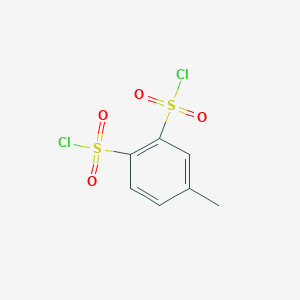
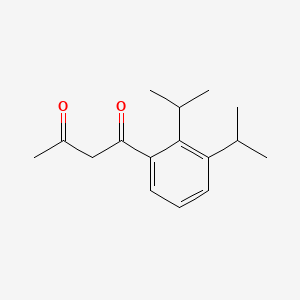
![6-Oxa-10-thia-2-aza-spiro[4.5]decane hydrochloride](/img/structure/B13788701.png)
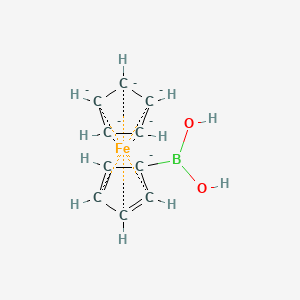
![Dimethyl 5-methyl[1,1'-biphenyl]-2,4'-dicarboxylate](/img/structure/B13788705.png)
